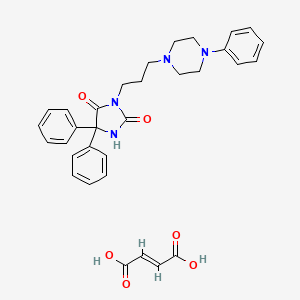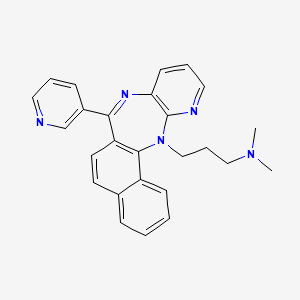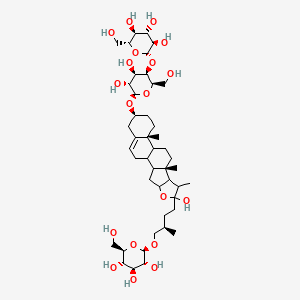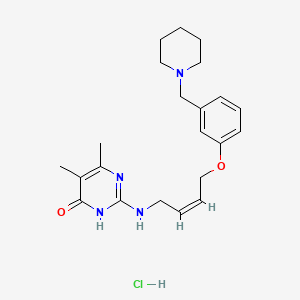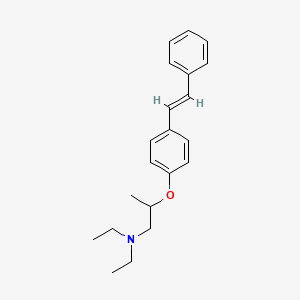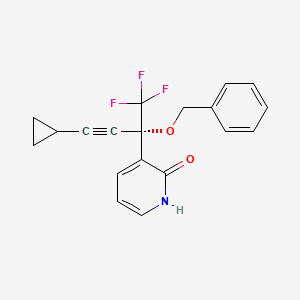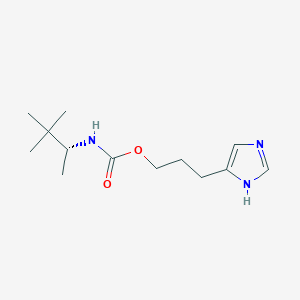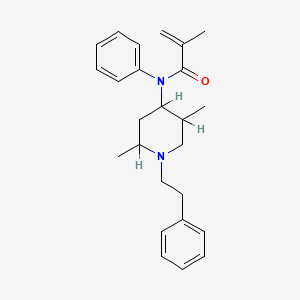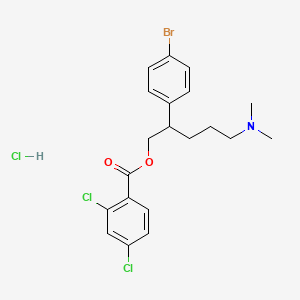
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid is a complex organic compound with a unique structure that combines a benzimidazole core with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-ethoxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then subjected to nitration to introduce the nitro group. The final step involves the alkylation of the benzimidazole with beta-methyl-1-propanoic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Reduction: 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-amino-1H-benzimidazole-1-propanoic acid.
Substitution: Halogenated derivatives of the benzimidazole ring.
Aplicaciones Científicas De Investigación
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Methoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid
- 2-((4-Chlorophenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid
Uniqueness
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Número CAS |
141246-00-6 |
|---|---|
Fórmula molecular |
C20H21N3O5 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
3-[2-[(4-ethoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]butanoic acid |
InChI |
InChI=1S/C20H21N3O5/c1-3-28-16-7-4-14(5-8-16)11-19-21-17-12-15(23(26)27)6-9-18(17)22(19)13(2)10-20(24)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,24,25) |
Clave InChI |
ONDARZUHDLKPNL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=NC3=C(N2C(C)CC(=O)O)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



